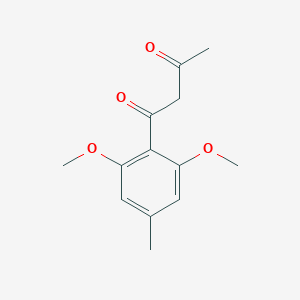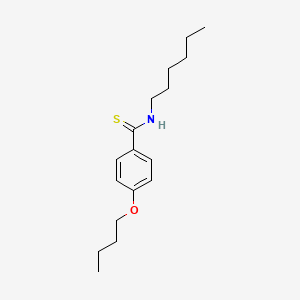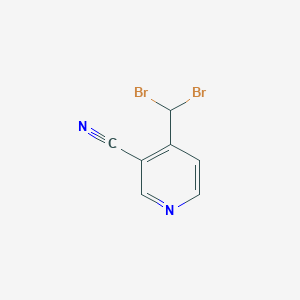![molecular formula C13H21NO2 B14517423 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione CAS No. 62663-74-5](/img/structure/B14517423.png)
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione is an organic compound with a complex structure featuring a cyclohexane ring substituted with an ethyl group and a butylidene group containing a methylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is characterized by the 1,4-addition of a resonance-stabilized carbanion to an activated olefin, such as an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst and a suitable solvent to facilitate the addition process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Michael addition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents, such as:
- 5-Ethyl-2-[1-(amino)butylidene]cyclohexane-1,3-dione
- 5-Methyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
- 5-Ethyl-2-[1-(methylamino)propylidene]cyclohexane-1,3-dione
Uniqueness
The uniqueness of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
62663-74-5 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-ethyl-3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-4-6-10(14-3)13-11(15)7-9(5-2)8-12(13)16/h9,15H,4-8H2,1-3H3 |
Clave InChI |
GZRIHINANMEWFA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NC)C1=C(CC(CC1=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


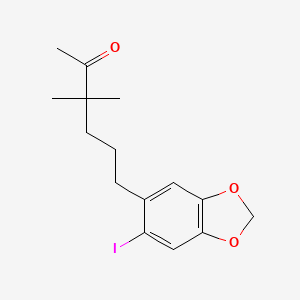
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
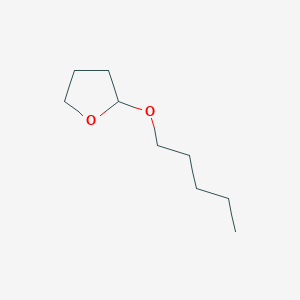
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)



